6-Phenylhexanoic acid

Beschreibung

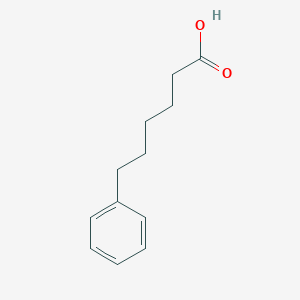

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-phenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZPQIXIXYMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204398 | |

| Record name | 6-Phenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-75-9 | |

| Record name | 6-Phenylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5581-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylhexanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U2R7T4EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylhexanoic acid, a carboxylic acid featuring a phenyl group at the terminus of a six-carbon aliphatic chain, serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its core chemical and physical properties, supported by available spectral data. It is intended to be a foundational resource for researchers, scientists, and professionals in drug development, offering a structured compilation of existing data. While extensive information on its physicochemical characteristics is available, this guide also highlights the current gap in the literature regarding its specific biological activities and detailed experimental protocols for property determination.

Core Chemical and Physical Properties

6-Phenylhexanoic acid is a compound with the molecular formula C₁₂H₁₆O₂.[1][2] Its structure consists of a hexanoic acid backbone with a phenyl substituent at the 6-position. This combination of a hydrophobic phenyl group and a polar carboxylic acid moiety imparts amphiphilic character to the molecule.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 6-phenylhexanoic acid[2] |

| CAS Number | 5581-75-9[1][2] |

| Molecular Formula | C₁₂H₁₆O₂[1][2] |

| Molecular Weight | 192.25 g/mol [2][3] |

| InChI | InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)[1][2][3] |

| InChIKey | JTXZPQIXIXYMDY-UHFFFAOYSA-N[1][2][3] |

| SMILES | C1=CC=C(C=C1)CCCCCC(=O)O[2] |

| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid[2] |

Physicochemical Data

A summary of the known and predicted physicochemical properties of 6-phenylhexanoic acid is presented below. It is important to note that while many properties have been experimentally determined, some are based on computational predictions.

| Property | Value | Source(s) |

| Physical State | White or colorless to light yellow powder, lump, or clear liquid.[1][4] | [1][4] |

| Melting Point | 19 °C[4] | [4] |

| Boiling Point | 201-202 °C at 24 mmHg[3][5] | [3][5] |

| Density | 1.022 g/mL at 25 °C[3][5] | [3][5] |

| Refractive Index (n20/D) | 1.51[3][5] | [3][5] |

| pKa | 4.78 ± 0.10 (Predicted)[6] | [6] |

| Water Solubility | 479.8 mg/L at 30 °C[6] | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.874 (Crippen Calculated Property)[7] | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup[8][9] | [8][9] |

| Vapor Pressure | 0.000144 mmHg at 25 °C[6] | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-phenylhexanoic acid. The following sections summarize the available spectral information.

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 6-phenylhexanoic acid exhibits characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the aliphatic chain, and the acidic proton of the carboxylic acid.[10] A representative spectrum was recorded on a Varian A-60 instrument.[2]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Data is available from samples provided by Aldrich Chemical Company, Inc.[2]

Mass Spectrometry

Mass spectrometry data, including the mass-to-charge ratio of the molecular ion and fragmentation patterns, are available from the NIST Mass Spectrometry Data Center.[2][11] The top peak is observed at m/z 91.[2]

Infrared (IR) Spectroscopy

IR spectra for 6-phenylhexanoic acid have been obtained using various techniques, including FTIR (film), ATR-IR (neat), and vapor phase analysis.[2] These spectra show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C=O and O-H stretching vibrations of the carboxylic acid group.

Raman Spectroscopy

A FT-Raman spectrum has been recorded for 6-phenylhexanoic acid.[2]

Experimental Protocols

Synthesis of 6-Phenylhexanoic Acid

A common method for the synthesis of 6-phenylhexanoic acid involves the reduction of 6-oxo-6-phenylhexanoic acid.[6]

Reaction Scheme:

References

- 1. 6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 2. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-苯基己酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Phenylhexanoic Acid | 5581-75-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 6-Phenylhexanoic acid | 5581-75-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 6-Phenylhexanoic acid (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 6-Phenylhexanoic acid 98 5581-75-9 [sigmaaldrich.com]

- 9. 6-Phenylhexanoic acid 98 5581-75-9 [sigmaaldrich.com]

- 10. 6-Phenylhexanoic acid(5581-75-9) 1H NMR [m.chemicalbook.com]

- 11. 6-Phenylhexanoic acid [webbook.nist.gov]

An In-depth Technical Guide to 6-Phenylhexanoic Acid

This technical guide provides a comprehensive overview of 6-phenylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its structure, nomenclature, physicochemical properties, synthesis, and spectral characteristics.

Structure and Nomenclature

6-Phenylhexanoic acid is an organic compound featuring a phenyl group attached to the terminal carbon of a hexanoic acid chain. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Chemical Structure:

Caption: 2D Chemical Structure of 6-Phenylhexanoic Acid

Systematic and common names for this compound are provided below.

| Nomenclature Type | Name |

| IUPAC Name | 6-phenylhexanoic acid |

| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid |

| CAS Number | 5581-75-9 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| InChI | InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) |

| InChIKey | JTXZPQIXIXYMDY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCCCC(=O)O |

Physicochemical Properties

A summary of the key physical and chemical properties of 6-phenylhexanoic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Physical State | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 17-19 °C | [2] |

| Boiling Point | 201-202 °C at 24 mmHg | [2][3] |

| Density | 1.022 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.51 | [2][3] |

| Water Solubility | 479.8 mg/L at 30 °C | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| logP (Octanol/Water) | 2.874 (Crippen Calculated) | [4] |

Synthesis Protocol

A common method for the synthesis of 6-phenylhexanoic acid involves the hydrolysis of 2-benzoylcyclopentanone followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 6-Oxo-6-phenylhexanoic acid

-

Suspend 5.65 g (30 mmol) of 2-benzoylcyclopentanone in a solution of 5.04 g (90 mmol) of potassium hydroxide (B78521) in 260 mL of water.

-

Heat the reaction mixture to reflux and maintain reflux until the solution becomes homogeneous.

-

After cooling to room temperature, adjust the pH of the solution to 4 with hydrochloric acid (HCl) to precipitate the product.

-

Collect the crude 6-oxo-6-phenylhexanoic acid (yield: ~80%).

-

Recrystallize the crude product from isopropanol (B130326) to obtain pure 6-oxo-6-phenylhexanoic acid (yield: ~60%).[5]

Step 2: Synthesis of 6-Phenylhexanoic acid

-

Dissolve 4.18 g (20.25 mmol) of 6-oxo-6-phenylhexanoic acid in 100 mL of absolute ethanol.

-

Add 1.40 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Place the reaction system under a hydrogen atmosphere and heat to 65 °C.

-

After 18 hours, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain 6-phenylhexanoic acid (yield: ~100%).[5]

Caption: Workflow for the synthesis of 6-phenylhexanoic acid.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 6-phenylhexanoic acid.

NMR Spectroscopy: Detailed 1H and 13C NMR spectral data are available for 6-phenylhexanoic acid, which can be used to confirm the presence of the phenyl group, the carboxylic acid moiety, and the intervening methylene (B1212753) groups.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of 6-phenylhexanoic acid exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches.[8][9]

Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), can be used to determine the molecular weight and fragmentation pattern of 6-phenylhexanoic acid.[10]

| Spectroscopic Data Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the alkyl chain, and the acidic proton of the carboxylic acid.[7] |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the hexanoyl chain. |

| IR | Characteristic peaks for C=O (carbonyl), O-H (hydroxyl), C-H (aliphatic and aromatic), and C=C (aromatic) stretching vibrations.[8][9] |

| Mass Spec (EI) | Molecular ion peak (M+) and characteristic fragment ions.[10] |

Applications in Research and Drug Development

6-Phenylhexanoic acid and its derivatives have been investigated in several areas of scientific research.

-

Model Compound Studies: It has been used as a model compound to study the effects of chromophore orientation and molecular conformation on surface-enhanced Raman scattering (SERS). It has also been employed as a substrate to investigate the metabolism of naphthenic acids under methanogenic conditions.

-

Drug Discovery: Derivatives of 6-phenylhexanoic acid have shown potential as therapeutic agents. For instance, 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a target for autoimmune diseases.[11] Additionally, 6-phenylhexanamide (B1615602) derivatives have been developed as potent activators of mitofusin, with potential applications in treating mitochondrial diseases like Charcot-Marie-Tooth disease type 2A.[12]

Caption: Signaling pathway of a 6-phenylhexanoic acid derivative as a RORγt inverse agonist.

References

- 1. 6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 2. 6-Phenylhexanoic acid | 5581-75-9 [chemicalbook.com]

- 3. 6-Phenylhexanoic acid 98 5581-75-9 [sigmaaldrich.com]

- 4. 6-Phenylhexanoic acid (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Phenylhexanoic acid(5581-75-9) 1H NMR spectrum [chemicalbook.com]

- 8. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Phenylhexanoic acid [webbook.nist.gov]

- 10. 6-Phenylhexanoic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Aliases of 6-Phenylhexanoic Acid: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a thorough compilation of synonyms and identifiers for 6-Phenylhexanoic acid, ensuring accurate communication and streamlined research. The data is presented in a clear, tabular format for easy reference.

Chemical Identity and Synonyms

6-Phenylhexanoic acid is a carboxylic acid with a phenyl substituent at the sixth position. It is also recognized by a variety of other names and identifiers across different chemical databases and commercial suppliers.

| Identifier Type | Identifier | Source |

| Systematic Name | 6-phenylhexanoic acid | IUPAC[1] |

| Common Name | Benzenehexanoic acid | PubChem[1], Sigma-Aldrich, NIST WebBook[2], Cheméo[3] |

| Common Name | 6-Phenylcaproic acid | PubChem[1], ChemicalBook[4] |

| CAS Registry Number | 5581-75-9 | PubChem[1], Sigma-Aldrich, NIST WebBook[2] |

| European Community (EC) Number | 622-564-2 | PubChem[1] |

| UNII | 43U2R7T4EC | PubChem[1] |

| NSC Number | 66179 | PubChem[1], ChemicalBook[4] |

| MDL Number | MFCD00014381 | Sigma-Aldrich, ChemicalBook[4] |

| PubChem CID | 79695 | PubChem[1] |

| Linear Formula | C6H5(CH2)5CO2H | Sigma-Aldrich |

| Molecular Formula | C12H16O2 | PubChem[1], Sigma-Aldrich, NIST WebBook[2] |

A comprehensive search for established signaling pathways or detailed experimental workflows directly and uniquely associated with 6-Phenylhexanoic acid did not yield specific information that would necessitate a graphical representation. Research literature primarily focuses on its chemical properties and synthesis rather than its involvement in complex biological or experimental processes that would be best illustrated with a diagram. Therefore, no visualizations are provided in this guide.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core of 6-Phenylhexanoic Acid: Discovery and History

This technical guide provides a comprehensive overview of the discovery and history of 6-phenylhexanoic acid, a significant molecule in organic chemistry and drug discovery. The document details its initial synthesis, key physicochemical properties, and historical context, presenting data in a structured format for clarity and ease of comparison.

Discovery and Historical Context

While the precise moment of discovery for 6-phenylhexanoic acid is not prominently documented in readily available historical records, its existence as a known chemical entity can be traced back to at least the mid-20th century. Its synthesis falls within the broader historical development of organic chemistry, particularly the study of phenyl-substituted fatty acids. Early research into the synthesis of such compounds was driven by a fundamental interest in understanding the influence of the phenyl group on the properties of aliphatic chains. The compound, also known by synonyms such as benzenehexanoic acid and 6-phenylcaproic acid, would have been synthesized through established methods of the time for extending carbon chains and introducing functional groups.

The structural simplicity of 6-phenylhexanoic acid, consisting of a hexanoic acid backbone with a terminal phenyl group, made it a subject of interest for fundamental studies in physical organic chemistry. Its presence is noted in the chemical literature by the late 1960s as a commercially available reagent, indicating that its synthesis was well-established by that period.

Physicochemical Properties

A summary of the key physicochemical properties of 6-phenylhexanoic acid is presented in the table below. This data is crucial for its application in experimental settings, including solubility, reactivity, and spectroscopic identification.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 5581-75-9 |

| Melting Point | 17-19 °C |

| Boiling Point | 201-202 °C at 24 mmHg |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.51 |

| pKa | 4.78 ± 0.10 (Predicted) |

Historical Synthesis Methods

While the very first synthesis is not definitively recorded, early preparations of 6-phenylhexanoic acid and similar ω-phenylalkanoic acids likely relied on classical organic reactions. One plausible historical route would involve a Grignard reaction, a powerful tool for carbon-carbon bond formation developed in the early 20th century.

Illustrative Historical Synthesis Workflow

Caption: Plausible historical synthesis route to 6-phenylhexanoic acid.

Detailed Experimental Protocols (Illustrative Modern Synthesis)

Modern synthetic methods offer more efficient and higher-yielding routes to 6-phenylhexanoic acid. The following protocol is an example of a contemporary laboratory preparation.

Synthesis of 6-Phenylhexanoic Acid via Catalytic Reduction

This two-step procedure involves the formation of 6-oxo-6-phenylhexanoic acid followed by its reduction.

Step 1: Synthesis of 6-oxo-6-phenylhexanoic acid

-

Materials:

-

2-Benzoylcyclopentanone (30 mmol, 5.65 g)

-

Potassium hydroxide (B78521) (90 mmol, 5.04 g)

-

Water (260 mL)

-

Hydrochloric acid (HCl)

-

Isopropanol (B130326) (for recrystallization)

-

-

Procedure:

-

Suspend 2-benzoylcyclopentanone in a solution of potassium hydroxide in water.

-

Heat the reaction mixture to reflux and maintain reflux until the solution becomes homogeneous.

-

Cool the reaction to room temperature.

-

Adjust the pH of the solution to 4 with HCl to precipitate the crude 6-oxo-6-phenylhexanoic acid.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from isopropanol to obtain pure 6-oxo-6-phenylhexanoic acid.

-

Step 2: Synthesis of 6-Phenylhexanoic acid

-

Materials:

-

6-oxo-6-phenylhexanoic acid (20.25 mmol, 4.18 g)

-

Absolute ethanol (B145695) (100 mL)

-

10% Palladium on carbon (1.40 g)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 6-oxo-6-phenylhexanoic acid in absolute ethanol in a suitable reaction vessel.

-

Add 10% Palladium on carbon to the solution.

-

Place the reaction system under a hydrogen atmosphere.

-

Heat the mixture to 65 °C and stir for 18 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 6-phenylhexanoic acid.

-

Modern Applications and Signaling Pathways

While the initial discovery of 6-phenylhexanoic acid was likely driven by academic curiosity, recent research has unveiled its potential in drug development. Notably, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis.

RORγt Signaling Pathway Inhibition

Caption: Inhibition of the RORγt signaling pathway by a derivative.

The discovery that derivatives of a 6-phenylhexanoic acid scaffold can modulate a key inflammatory pathway highlights the enduring importance of this fundamental chemical structure. The journey of 6-phenylhexanoic acid from a likely subject of early synthetic exploration to a component of modern drug discovery efforts underscores the value of foundational chemical knowledge. Further research into this and related structures may continue to yield valuable insights for the development of new therapeutics.

Theoretical Properties of 6-Phenylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 6-phenylhexanoic acid. The information is compiled to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and materials science. This document details the physicochemical characteristics, spectral data, and established synthetic protocols for 6-phenylhexanoic acid.

Core Physicochemical Properties

6-Phenylhexanoic acid, with the chemical formula C₁₂H₁₆O₂, is a carboxylic acid featuring a phenyl group at the terminus of a six-carbon aliphatic chain.[1][2][3][4] Its molecular weight is approximately 192.25 g/mol .[1][2][5][6] The structural and property data for this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-phenylhexanoic acid | [1] |

| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid | [1][7] |

| CAS Number | 5581-75-9 | [1][2][3][4][8] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4][7][9] |

| Molecular Weight | 192.25 g/mol | [1][2][5][6] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [9] |

| Melting Point | 17-19 °C | [7][10] |

| Boiling Point | 201-202 °C at 24 mmHg | [6][7][10] |

| Density | 1.022 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.51 | [6][7] |

| Water Solubility | 479.8 mg/L at 30 °C | [7][10] |

| Flash Point | >230 °F (>110 °C) | [7][10] |

| pKa (Predicted) | 4.78 ± 0.10 | [7] |

Table 2: Computationally Predicted Properties

| Property | Value | Source(s) |

| LogP (Octanol/Water Partition Coefficient) | 2.874 - 3.3 | [1][5][8][11] |

| Log10 of Water Solubility (mol/L) | -3.05 | [8] |

| Topological Polar Surface Area | 37.3 Ų | [1][11] |

| Rotatable Bond Count | 6 | [11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 2 | [11] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -103.17 kJ/mol | [8] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -319.29 kJ/mol | [8] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 26.56 kJ/mol | [8] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 68.01 kJ/mol | [8] |

| McGowan's Characteristic Volume (McVol) | 163.620 ml/mol | [8] |

| Critical Temperature (Tc) | 841.89 K | [8] |

| Critical Pressure (Pc) | 2600.00 kPa | [8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 6-phenylhexanoic acid. Key spectral information is available across various databases.

Table 3: Summary of Spectral Data

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Spectrum available | [12] |

| ¹³C NMR | Spectrum available | [12] |

| Mass Spectrometry (Electron Ionization) | Spectrum available | [2] |

| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Vapor Phase) | [1][2][3] |

| Raman Spectroscopy | FT-Raman spectrum available | [1] |

Experimental Protocols

Synthesis of 6-Phenylhexanoic Acid

A documented method for the synthesis of 6-phenylhexanoic acid involves a nickel-catalyzed cross-coupling reaction.[5][11] This approach is detailed below.

Materials:

-

Bis-(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Zinc powder

-

Glutaric anhydride (B1165640)

-

N,N-dimethylacetamide (DMA)

-

Water

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.

-

Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.[5]

-

Reaction Setup: Add zinc powder (39.2 mg, 0.6 mmol) to the microwave tube.[5]

-

Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).[5]

-

Reaction Execution: Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.[5]

-

Quenching: After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.[5]

-

Solvent Removal: Remove the solvent under reduced pressure.[5]

-

Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) to yield 6-phenylhexanoic acid.[5]

Synthesis workflow for 6-phenylhexanoic acid.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific, direct research on the biological activities and associated signaling pathways of 6-phenylhexanoic acid in publicly available literature.[13] Much of the discussion around its potential biological relevance is inferred from structurally similar compounds, such as other phenylalkanoic acids.[5]

Phenylalkanoic acids as a class are known to be metabolized in vivo and can originate from the metabolism of dietary polyphenols and aromatic amino acids.[5] Their biological effects are influenced by the length of the alkyl chain and the substitution pattern on the phenyl ring.[5] For instance, some shorter-chain derivatives like phenylbutyric acid are known to act as histone deacetylase (HDAC) inhibitors, ammonia (B1221849) scavengers, and chemical chaperones.[14] It has been hypothesized that the longer, more lipophilic alkyl chain of 6-phenylhexanoic acid might influence these activities, potentially enhancing interactions with hydrophobic regions of proteins or facilitating entry into the central nervous system.[14] However, these are theoretical considerations that require experimental validation.

Given the absence of defined signaling pathways, a generalized workflow for investigating the biological activity of a compound like 6-phenylhexanoic acid is presented below. This serves as a roadmap for future research.

Proposed workflow for biological activity screening.

Conclusion

6-Phenylhexanoic acid is a well-characterized compound from a physicochemical and spectroscopic standpoint. Standardized synthetic protocols are available, enabling its preparation for further study. However, a significant knowledge gap exists regarding its biological activity and mechanism of action. The theoretical framework provided by related phenylalkanoic acids suggests potential areas of investigation, such as HDAC inhibition or chemical chaperone activity, but these require rigorous experimental confirmation. The workflows provided in this guide offer a systematic approach for researchers to synthesize and subsequently elucidate the potential therapeutic relevance of this molecule.

References

- 1. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Phenylhexanoic acid [webbook.nist.gov]

- 3. 6-Phenylhexanoic acid [webbook.nist.gov]

- 4. 6-Phenylhexanoic acid [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Phenylhexanoic acid 98 5581-75-9 [sigmaaldrich.com]

- 7. 6-Phenylhexanoic acid | 5581-75-9 [chemicalbook.com]

- 8. 6-Phenylhexanoic acid (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-Phenylhexanoic acid(5581-75-9) 1H NMR [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis of 6-Phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a putative biosynthetic pathway for 6-phenylhexanoic acid. Leveraging principles of microbial metabolism and synthetic biology, this document outlines a potential route from phenylacetic acid, detailing the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway characterization.

Proposed Biosynthetic Pathway for 6-Phenylhexanoic Acid

The biosynthesis of 6-phenylhexanoic acid is not a naturally well-characterized pathway in most organisms. However, based on known enzymatic reactions, a synthetic pathway can be engineered in a suitable microbial host, such as Escherichia coli. The proposed pathway initiates with the activation of phenylacetic acid and proceeds through a series of chain elongation steps catalyzed by the enzymes of the reverse β-oxidation (rBOX) pathway.

The overall proposed pathway consists of three main stages:

-

Initiation: Activation of phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA.

-

Elongation: Iterative two-carbon chain extension of phenylacetyl-CoA through two cycles of the reverse β-oxidation pathway to form 6-phenylhexanoyl-CoA.

-

Termination: Hydrolysis of the final CoA thioester to yield 6-phenylhexanoic acid.

The core of this pathway is the reverse β-oxidation cycle, a non-decarboxylative carbon chain elongation process that is both carbon- and energy-efficient.[1]

Caption: Proposed biosynthetic pathway for 6-phenylhexanoic acid.

Key Enzymes and Quantitative Data

Successful implementation of this pathway relies on the selection of efficient enzymes for each step. The following tables summarize key quantitative data for candidate enzymes.

Initiation: Phenylacetate-CoA Ligase (PaaK)

This enzyme catalyzes the ATP-dependent activation of phenylacetic acid to phenylacetyl-CoA.[2][3][4]

| Enzyme Source | Organism | Km (Phenylacetic Acid) (µM) | Km (ATP) (µM) | Km (CoA) (µM) | Vmax (µmol/min/mg) | Optimal pH |

| PaaK | Azoarcus evansii | 14 | 60 | 45 | 48 | 8.0-8.5 |

| PaaK | Thermus thermophilus | 50 | 6 | 30 | 24 | ~7.5 (at 75°C) |

| PCL | Penicillium chrysogenum | 6100 | - | - | - | - |

Elongation: Reverse β-Oxidation (rBOX) Enzymes

The rBOX pathway consists of four core enzymatic activities for each two-carbon elongation cycle. These enzymes are known to act on a range of acyl-CoA substrates, and evidence suggests they can process n-phenylalkanoyl-CoA derivatives.[5]

| Enzyme | Reaction | Gene Examples (E. coli) |

| 3-Ketoacyl-CoA Thiolase | Acyl-CoA + Acetyl-CoA → 3-Ketoacyl-CoA | fadA |

| 3-Ketoacyl-CoA Reductase | 3-Ketoacyl-CoA + NADPH → 3-Hydroxyacyl-CoA | fadB (part of multifunctional protein) |

| Enoyl-CoA Hydratase | 3-Hydroxyacyl-CoA → trans-2-Enoyl-CoA + H₂O | fadB (part of multifunctional protein) |

| trans-2-Enoyl-CoA Reductase | trans-2-Enoyl-CoA + NADPH → Acyl-CoA (n+2) | ter (e.g., from Treponema denticola) |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the proposed biosynthetic pathway.

Phenylacetate-CoA Ligase Activity Assay

This spectrophotometric assay measures the formation of phenylacetyl-CoA.[6]

Principle: The assay measures the rate of formation of phenylacetyl-hydroxamate from phenylacetyl-CoA in the presence of neutral hydroxylamine.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

100 mM ATP solution

-

10 mM Coenzyme A solution

-

2 M Hydroxylamine-HCl, neutralized to pH 7.5 with NaOH

-

200 mM Phenylacetic acid solution

-

Ferric Chloride Reagent: 10% (w/v) FeCl₃, 3.3% (w/v) trichloroacetic acid in 0.7 M HCl

-

Enzyme extract (cell-free extract or purified protein)

Procedure:

-

Prepare the reaction mixture containing:

-

500 µL Assay Buffer

-

50 µL 100 mM ATP

-

10 µL 10 mM CoA

-

100 µL 2 M Neutralized Hydroxylamine

-

50 µL 200 mM Phenylacetic acid

-

Enzyme extract (e.g., 10-50 µg of total protein)

-

Add distilled water to a final volume of 1.0 mL.

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 1.5 mL of Ferric Chloride Reagent.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

A standard curve should be generated using known concentrations of phenylacetyl-CoA.

Reverse β-Oxidation (rBOX) Activity Assay

This protocol outlines a method to measure the overall flux through the rBOX pathway using radiolabeled precursors.[7]

Principle: This assay measures the incorporation of radiolabeled acetyl-CoA into a longer-chain acyl-CoA in the presence of a starter molecule (e.g., phenylacetyl-CoA).

Reagents:

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

-

10 mM Phenylacetyl-CoA

-

1 mM [1-¹⁴C]-Acetyl-CoA (specific activity ~50 mCi/mmol)

-

10 mM NADPH

-

Cell-free extract containing the rBOX enzymes

-

Quenching solution: 1 M HCl

-

Extraction solvent: Ethyl acetate (B1210297)

Procedure:

-

In a microcentrifuge tube, combine:

-

50 µL Reaction Buffer

-

10 µL 10 mM Phenylacetyl-CoA

-

10 µL 1 mM [1-¹⁴C]-Acetyl-CoA

-

10 µL 10 mM NADPH

-

10 µL Cell-free extract

-

-

Incubate at the desired temperature for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Extract the fatty acids by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the organic (upper) phase to a scintillation vial.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Controls lacking the phenylacetyl-CoA starter molecule should be run in parallel.

Quantification of 6-Phenylhexanoic Acid by GC-MS

This method allows for the sensitive detection and quantification of 6-phenylhexanoic acid from culture supernatants or cell extracts.[8]

Principle: 6-Phenylhexanoic acid is extracted from the sample, derivatized to a more volatile form, and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Internal Standard (IS): e.g., deuterated 6-phenylhexanoic acid or a similar, non-native fatty acid.

-

Extraction Solvent: Ethyl acetate

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

Procedure:

-

Extraction:

-

To 1 mL of aqueous sample (e.g., culture supernatant), add a known amount of the internal standard.

-

Acidify the sample to pH ~2 with 1 M HCl.

-

Add 2 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of ethyl acetate and combine the organic phases.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Inlet Temperature: 250°C

-

Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 50-500

-

-

Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with standards.

-

Visualizations

The following diagrams illustrate the core pathway and a typical experimental workflow.

References

- 1. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Ubiquitous Presence of Phenylalkanoic Acids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Abstract: Phenylalkanoic acids are a class of organic compounds characterized by a phenyl group attached to an alkanoic acid chain. Widely distributed across the biological kingdoms, they play crucial roles in microbial communication, plant development, and animal metabolism. As precursors for a vast array of secondary metabolites and possessing intrinsic biological activities, these molecules are of significant interest to researchers in natural products, drug discovery, and metabolic engineering. This technical guide provides an in-depth overview of the natural occurrence of phenylalkanoic acids, details their core biosynthetic pathways, summarizes their known biological functions, and presents standardized experimental protocols for their extraction and quantification.

Introduction to Phenylalkanoic Acids

Phenylalkanoic acids are naturally occurring aromatic compounds found in microorganisms, plants, and animals.[1] Their basic structure consists of a benzene (B151609) ring linked to a carboxylic acid via an alkyl chain. The length and substitution of this chain, along with hydroxylation or methylation of the phenyl ring, give rise to a diverse family of molecules.[2] Among the most common are Phenylacetic acid (PAA) and 3-Phenylpropanoic acid (PPA), which serve as both metabolic intermediates and bioactive signaling molecules.[3][4] Their roles range from serving as plant auxins and antimicrobial agents to being key intermediates in bacterial catabolism of aromatic compounds.[3][5] This guide explores the origins and functions of these versatile natural products.

Biosynthesis of Phenylalkanoic Acids

The carbon skeleton of phenylalkanoic acids originates from central metabolism via the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[6] This pathway is essential in plants, bacteria, fungi, and algae, but is absent in animals, making the aromatic amino acids essential components of the animal diet.[6][7]

The Shikimate Pathway: Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively, into chorismate.[7] Chorismate is the final common precursor for the three aromatic amino acids.[8] The synthesis of L-phenylalanine, the primary precursor for most phenylalkanoic acids, proceeds from chorismate via prephenate.[9]

Conversion of Phenylalanine to Phenylalkanoic Acids

In many bacteria and fungi, L-phenylalanine is converted to phenylacetic acid (PAA) through the phenylpyruvate pathway.[5][10] This involves the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA.[10] 3-Phenylpropanoic acid (PPA) is typically formed via the hydrogenation of cinnamic acid, which is itself produced from phenylalanine by the action of phenylalanine ammonia-lyase (PAL).[4][11]

Natural Occurrence of Phenylalkanoic Acids

Phenylalkanoic acids are widely distributed in nature, fulfilling diverse ecological and physiological roles. Their presence has been confirmed in a vast range of organisms, from soil bacteria to higher plants and mammals.

In Microorganisms

Bacteria and fungi are prolific producers of PAA. It often functions as an antimicrobial agent, deterring competing species, and as a signaling molecule.[3] In some pathogenic bacteria, PAA metabolism is linked to virulence and biofilm formation.[3] It is also a direct precursor for the antibiotic penicillin G in the fungus Penicillium chrysogenum.[3]

| Microorganism | Phenylalkanoic Acid(s) Detected | Known Role / Context |

| Bacillus mycoides | Phenylacetic acid (PAA) | Biocontrol agent, suppresses fungal spore germination.[12] |

| Bacillus licheniformis | Phenylacetic acid (PAA) | Effective against Staphylococcus aureus and E. coli.[3] |

| Pseudomonas aeruginosa | Phenylacetic acid (PAA) | Disrupts quorum sensing and biofilm formation.[3] |

| Enterobacter cloacae | Phenylacetic acid (PAA) | Plant growth promotion.[12] |

| Rhizoctonia solani (fungus) | Phenylacetic acid (PAA) | Phytohormone activity.[5] |

| Aspergillus & Penicillium spp. | Phenylacetic acid (PAA) | Precursor for dihydroxyphenylacetic acids.[13] |

Table 1. Examples of Phenylacetic Acid Production in Various Microorganisms.

In Plants

In plants, PAA is recognized as a natural auxin, a class of phytohormones that regulate cell expansion, elongation, and differentiation.[3] Phenylpropanoic acids are central to the phenylpropanoid pathway, which produces a vast array of secondary metabolites including flavonoids, lignins, and coumarins.[6][11] Longer-chain ω-phenylalkanoic acids have been identified in the seeds of various plants, particularly in the Araceae family.[14]

| Plant Species | Phenylalkanoic Acid(s) Detected | Plant Part / Context |

| Solanum lycopersicum (Tomato) | 3-Phenylpropanoic acid | Detected in fruit.[15] |

| Various aroids (Araceae family) | ω-Phenylalkanoic acids (C7 to C23) | Found in seed lipids.[14] |

| Hoya crassipes | 3-Phenylpropanoic acid | General plant metabolite.[16] |

| General Vascular Plants | Phenylacetic acid (PAA) | Endogenous auxin, promotes root initiation.[12] |

| Rye (Secale cereale) | Alkylresorcinols (phenolic lipids) | Found in grains.[1] |

Table 2. Occurrence of Phenylalkanoic Acids and Related Compounds in Plants.

In Animals and Humans

Phenylalkanoic acids are present in animal tissues and fluids, primarily as metabolites of dietary aromatic amino acids and polyphenols processed by gut microbiota.[2][17] For instance, 3-phenylpropanoic acid is a known human metabolite.[16] Long-chain ω-phenyl-alkanoic acids have also been identified in specific animal sources.[2]

| Source | Phenylalkanoic Acid(s) Detected | Context |

| Humans | 3-Phenylpropanoic acid | Metabolite of dietary polyphenols.[16][17] |

| Stinkpot Turtle | ω-Phenyl-alkanoic acids (C1-C7) | Found in skin secretions.[2] |

| Butterfat (from milk) | ω-Phenyl-alkanoic acids (C3-C13) | Natural component of fat.[2] |

| Rats and Mice | Phenylacetic acid | Metabolite of trans-cinnamic acid.[18] |

Table 3. Occurrence of Phenylalkanoic Acids in Animal Sources.

Biological Activities and Signaling Pathways

Phenylalkanoic acids exhibit a wide spectrum of biological activities. Their functions are often concentration-dependent and can vary significantly between different organisms and cell types.

-

Antimicrobial and Antifungal Activity: PAA has well-documented inhibitory effects on both Gram-positive and Gram-negative bacteria and various fungi.[5] For example, PAA isolated from Bacillus megaterium showed significant antibacterial activity against the plant pathogen Agrobacterium tumefaciens, with an IC50 of 0.8038 mg/mL.[5] The proposed mechanism involves disrupting cell metabolism, inhibiting protein synthesis, and compromising cell membrane integrity.[5]

-

Plant Growth Regulation: As an auxin, PAA promotes cell expansion, callus growth, and lateral root induction in plants.[3]

-

Quorum Sensing Interference: In bacteria like P. aeruginosa, PAA at a concentration of 1.47 mM has been shown to disrupt quorum sensing, a cell-to-cell communication system that regulates virulence factors and biofilm formation.[3] This interference represents a promising anti-virulence strategy.

Experimental Protocols

The study of naturally occurring phenylalkanoic acids requires robust methods for their extraction, isolation, and quantification from complex biological matrices.

Extraction and Isolation from Plant Material

This protocol provides a general workflow for extracting phenylalkanoic acids from plant tissues. The choice of solvent and purification technique may need optimization depending on the specific compound and plant matrix.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue and grind it into a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction: Macerate the powdered tissue (e.g., 10 g) in a suitable solvent like 80% methanol (B129727) or ethyl acetate (B1210297) (e.g., 200 mL) at room temperature for 24-48 hours with continuous agitation. Perform the extraction in triplicate to ensure exhaustive recovery.

-

Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids and chlorophyll. Subsequently, partition the aqueous phase against a solvent of intermediate polarity, such as ethyl acetate, at varying pH levels (e.g., acidic pH 2-3) to selectively extract the acidic phenylalkanoic acids.

-

Purification: Concentrate the ethyl acetate fraction and subject it to further purification using column chromatography (e.g., silica (B1680970) gel) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compounds.

-

Structure Elucidation: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification by UPLC-QqQ-MS/MS

Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-QqQ-MS/MS) is a highly sensitive and selective method for the quantification of target analytes in complex mixtures.[19]

Methodology:

-

Sample Preparation: Prepare extracts as described in section 5.1. Precisely weigh the final dried extract and redissolve it in the initial mobile phase (e.g., water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before analysis.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Waters Cortecs UPLC C18 (50 × 2.1 mm, 1.6 µm), is suitable.[19]

-

Mobile Phase: Use a gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile (B52724) containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). For each target compound, optimize the precursor ion (Q1) and product ion (Q3) transitions, as well as the cone voltage and collision energy, by infusing a pure standard.

-

Example MRM for PAA (C₈H₈O₂): Precursor [M-H]⁻ at m/z 135.1, Product ion (e.g., from loss of CO₂) at m/z 91.1.

-

-

Quantification: Prepare a calibration curve using serial dilutions of a certified reference standard for each phenylalkanoic acid to be quantified. Plot the peak area against the concentration. Determine the concentration in the sample by interpolating its peak area on the calibration curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[19]

Conclusion and Future Perspectives

Phenylalkanoic acids are fundamental metabolites with a remarkable breadth of distribution and function across the natural world. Their biosynthesis via the highly conserved shikimate pathway underscores their ancient evolutionary origins. From acting as antimicrobials and signaling molecules in microbes to regulating growth in plants, their biological roles are diverse and impactful. For drug development professionals, the ability of these compounds to interfere with bacterial virulence pathways like quorum sensing presents exciting opportunities for developing novel anti-infective agents. Future research should focus on elucidating the specific molecular targets and signaling cascades modulated by these acids in various organisms, exploring the full diversity of naturally occurring derivatives, and harnessing synthetic biology to produce novel analogues with enhanced therapeutic properties.

References

- 1. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Phenyl-terminated fatty acids in seeds of various aroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 16. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]

- 19. Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-Phenylhexanoic Acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-phenylhexanoic acid and its derivatives. While direct and comprehensive SAR data for a series of 6-phenylhexanoic acid analogs is limited in publicly available literature, this document extrapolates key structural insights from closely related scaffolds, particularly focusing on their activities as Histone Deacetylase (HDAC) inhibitors and Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists. The information presented herein is intended to guide the rational design of novel therapeutics based on the 6-phenylhexanoic acid core.

Structure-Activity Relationship (SAR) Analysis

The 6-phenylhexanoic acid scaffold presents a versatile platform for designing molecules that can interact with various biological targets. The key structural features that influence the biological activity of its derivatives include the hexanoic acid chain, the terminal phenyl ring, and substitutions at the benzylic position.

Core Structural Insights

-

The Hexanoic Acid Chain : The carboxylic acid moiety is a critical feature, often acting as a key interacting group with target proteins, such as forming salt bridges or hydrogen bonds with active site residues. The length and flexibility of the alkyl chain are also important for optimal positioning within the binding pocket.[1]

-

The Phenyl Ring : The terminal phenyl ring can be modified with various substituents to modulate the compound's electronic properties, lipophilicity, and steric interactions within the target's binding site. Substitution patterns on the phenyl ring can significantly impact potency and selectivity.

-

The Benzylic Position (C6) : Modifications at the 6-position, such as the introduction of a keto group, can introduce additional hydrogen bonding opportunities and influence the overall conformation of the molecule, thereby affecting its biological activity.[1]

SAR as HDAC Inhibitors

Phenylalkanoic acids are a known class of HDAC inhibitors. While specific SAR data for 6-phenylhexanoic acid derivatives is not extensively documented, general principles for HDAC inhibitors can be applied. A typical HDAC inhibitor pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group. In the context of 6-phenylhexanoic acid, the carboxylic acid can act as a ZBG, the alkyl chain as the linker, and the phenyl ring as the cap group.

Hypothetical SAR for 6-Phenylhexanoic Acid Derivatives as HDAC Inhibitors:

| Compound ID | Modification from 6-Phenylhexanoic Acid | Predicted HDAC Inhibitory Activity (IC50) | Rationale |

| REF-01 | Parent Compound | Moderate | Baseline activity attributed to the phenylalkanoic acid scaffold. |

| 1a | Addition of a 4-fluoro group to the phenyl ring | Increased | Introduction of an electron-withdrawing group can enhance interactions with the cap-binding region of the HDAC active site. |

| 1b | Addition of a 4-methoxy group to the phenyl ring | Decreased | The electron-donating group may lead to unfavorable electronic interactions. |

| 1c | Introduction of a keto group at the 6-position | Increased | The ketone can act as a hydrogen bond acceptor, potentially increasing binding affinity. |

| 1d | Replacement of carboxylic acid with hydroxamic acid | Significantly Increased | Hydroxamic acids are potent zinc-chelating groups, a hallmark of many potent HDAC inhibitors. |

SAR as RORγt Inverse Agonists

The 6-oxo-4-phenyl-hexanoic acid scaffold has been identified as a promising starting point for the development of RORγt inverse agonists.[2][3] RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it an attractive target for autoimmune diseases.

Hypothetical SAR for 6-Oxo-4-phenyl-hexanoic Acid Derivatives as RORγt Inverse Agonists:

| Compound ID | Modification from 6-Oxo-4-phenyl-hexanoic Acid | Predicted RORγt Inverse Agonist Activity (IC50) | Rationale |

| REF-02 | Parent Compound | Moderate | The core scaffold provides a foundational interaction with the RORγt ligand-binding domain. |

| 2a | Introduction of a 2,4-difluoro substitution on the phenyl ring | Increased | Halogen substitutions can enhance binding affinity through favorable interactions within the hydrophobic ligand-binding pocket.[1] |

| 2b | Replacement of the phenyl ring with a pyridine (B92270) ring | Variable | The nitrogen atom's position can influence hydrogen bonding and overall electronic properties, leading to unpredictable effects on activity. |

| 2c | Esterification of the carboxylic acid | Decreased | The free carboxylic acid is often crucial for a key interaction with the receptor, and its modification is generally detrimental to activity.[1] |

Experimental Protocols

Synthesis of 6-Phenylhexanoic Acid Derivatives

A general method for the synthesis of 6-phenylhexanoic acid involves a nickel-catalyzed cross-coupling reaction.[4]

Protocol:

-

In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (B1663995) (7.0 mg, 0.045 mmol) to a microwave tube.

-

Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.

-

Add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (B1165640) (0.45 mmol), and (2-bromoethyl)benzene (B7723623) (0.3 mmol) to the microwave tube.

-

Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.

-

After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield 6-phenylhexanoic acid.[4]

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (e.g., Trypsin)

-

Stop Solution (e.g., Trichostatin A)

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Add the developer and stop solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Read the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data on a dose-response curve.

RORγt Inverse Agonist Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).

Materials:

-

Recombinant human RORγt LBD

-

Radiolabeled RORγt ligand (e.g., [3H]-labeled inverse agonist)

-

Assay buffer

-

Test compound dissolved in DMSO

-

96-well filter plates

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radiolabeled ligand, RORγt LBD, and the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Transfer the mixture to a filter plate and wash to remove unbound radioligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Determine the ability of the test compound to displace the radioligand and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

HDAC Inhibition Signaling Pathway

HDAC inhibitors promote the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can induce cell cycle arrest and apoptosis in cancer cells.

References

Unlocking the Therapeutic Potential of 6-Phenylhexanoic Acid: A Technical Guide for Researchers

An In-depth Exploration of Predicted Biological Activities and Methodologies for a Promising Carboxylic Acid Derivative

Introduction: 6-Phenylhexanoic acid, a carboxylic acid featuring a phenyl group attached to a six-carbon aliphatic chain, represents an intriguing yet underexplored molecule in the landscape of drug discovery and development. While direct experimental evidence of its biological activities remains limited in publicly available literature, its structural similarity to other well-characterized phenylalkanoic and short-chain fatty acids provides a strong foundation for predicting its therapeutic potential. This technical guide offers a comprehensive overview of the inferred biological activities of 6-phenylhexanoic acid, detailed experimental protocols to investigate these functions, and a framework for interpreting potential findings. The primary areas of predicted activity include histone deacetylase (HDAC) inhibition, anti-inflammatory effects, and cytotoxic properties against cancer cells.

Predicted Biological Activities of 6-Phenylhexanoic Acid

The biological activities of 6-phenylhexanoic acid are largely inferred from the known functions of structurally related molecules. The presence of both a hydrophobic phenyl ring and a flexible hexanoic acid chain suggests its potential to interact with various biological targets.

1. Histone Deacetylase (HDAC) Inhibition: Several short-chain fatty acids and their derivatives are known to inhibit HDACs, a class of enzymes crucial for the epigenetic regulation of gene expression.[1] Phenylbutyric acid, a close structural analog of 6-phenylhexanoic acid, is a known pan-HDAC inhibitor. It is hypothesized that 6-phenylhexanoic acid may also exhibit HDAC inhibitory activity, potentially with selectivity for specific isoforms like HDAC6, which is a key cytoplasmic deacetylase.[1] Inhibition of HDACs can lead to the hyperacetylation of histone and non-histone proteins, resulting in altered gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

2. Anti-inflammatory Properties: Phenylalkanoic acids, as a class, have been investigated for their anti-inflammatory effects.[2] The mechanism is often attributed to the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] It is plausible that 6-phenylhexanoic acid could suppress the production of these inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).[4]

3. Cytotoxic and Anti-cancer Potential: The potential HDAC inhibitory activity of 6-phenylhexanoic acid strongly suggests it may possess anti-cancer properties. Many HDAC inhibitors are known to selectively induce cell death in transformed cells.[5] Furthermore, some derivatives of phenylpropanoic acid have been explored for their cytotoxic effects against various cancer cell lines.[2] The lipophilicity imparted by the phenyl group and the alkyl chain may facilitate its entry into cells to exert these effects.

4. Antimicrobial Activity: Fatty acids and their derivatives are known to have antimicrobial properties, primarily through the disruption of bacterial cell membrane integrity.[6] The lipophilic nature of 6-phenylhexanoic acid could enable it to intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death. This activity is often more pronounced against Gram-positive bacteria.[2]

Quantitative Data on Analogous Compounds

To provide a framework for future studies on 6-phenylhexanoic acid, the following tables summarize hypothetical quantitative data based on the activities of structurally related compounds.

Table 1: Hypothetical HDAC Inhibition Data

| Compound | Target/Cell Line | IC50 Value |

| 6-Phenylhexanoic Acid | Recombinant HDAC6 | Data not available |

| 6-Phenylhexanoic Acid | HeLa Nuclear Extract | Data not available |

| Phenylbutyric Acid | Glioblastoma LN-229 cells | 1.21 mM |

| Phenylbutyric Acid | Glioblastoma LN-18 cells | 1.92 mM |

| Pentadecanoic Acid | Recombinant HDAC6 | ~50 µM (Inferred) |

| Undecanoic Acid | Recombinant HDAC6 | ~100 µM (Inferred) |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Compound | Cell Line | Assay | Endpoint | IC50 Value |

| 6-Phenylhexanoic Acid | RAW 264.7 | LPS-induced NO Production | Nitric Oxide | Data not available |

| 6-Phenylhexanoic Acid | RAW 264.7 | LPS-induced TNF-α Secretion | TNF-α | Data not available |

| Ibuprofen | RAW 264.7 | LPS-induced NO Production | Nitric Oxide | ~100 µM |

Table 3: Hypothetical Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 Value (48h) |

| 6-Phenylhexanoic Acid | MCF-7 (Breast Cancer) | MTT Assay | Data not available |

| 6-Phenylhexanoic Acid | A549 (Lung Cancer) | MTT Assay | Data not available |

| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | ~1 µM |

Experimental Protocols

The following section provides detailed methodologies for key experiments to elucidate the biological activities of 6-phenylhexanoic acid.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of 6-phenylhexanoic acid to inhibit the activity of a recombinant HDAC enzyme, such as HDAC6.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate

-

HDAC assay buffer

-

Developer solution

-

Known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

-

-

Procedure:

-

Prepare serial dilutions of 6-phenylhexanoic acid and the positive control in HDAC assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%).

-

In a 96-well plate, add the diluted compounds or vehicle control.

-

Add the diluted HDAC6 enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[7]

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic or cytostatic effects of 6-phenylhexanoic acid on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well clear cell culture plate

-

Microplate reader with absorbance capabilities

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 6-phenylhexanoic acid in complete culture medium.

-

Treat the cells with the compound dilutions for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay evaluates the ability of 6-phenylhexanoic acid to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Sodium nitrite (B80452) (for standard curve)

-

96-well clear cell culture plate

-

Microplate reader with absorbance capabilities

-

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

-

Pre-treat the cells with various concentrations of 6-phenylhexanoic acid for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.[4]

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, perform the Griess reaction according to the manufacturer's protocol by adding the Griess reagents to the supernatants and sodium nitrite standards.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite in the samples using the standard curve and determine the percentage of inhibition of NO production.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of 6-phenylhexanoic acid against various bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well clear microtiter plate

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of 6-phenylhexanoic acid in a suitable solvent like ethanol (B145695) or DMSO.[6]

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a negative control) with the bacterial suspension. Include a positive control (broth with inoculum, no compound).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway potentially modulated by 6-phenylhexanoic acid and a generalized experimental workflow for its initial characterization.

Caption: Predicted inhibition of HDAC6 by 6-Phenylhexanoic acid, leading to increased α-tubulin acetylation.

Caption: A generalized workflow for the initial biological characterization of 6-Phenylhexanoic acid.

Conclusion: While 6-phenylhexanoic acid is currently an understudied compound, its structural characteristics suggest a high probability of possessing valuable biological activities, particularly as an HDAC inhibitor, an anti-inflammatory agent, and a cytotoxic compound. The experimental protocols and predictive data presented in this guide provide a robust framework for researchers to systematically investigate its therapeutic potential. Further exploration of this and related phenylalkanoic acids could lead to the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

- 1. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Phenylhexanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

An Introduction to 6-Phenylhexanoic Acid and Its Therapeutic Potential